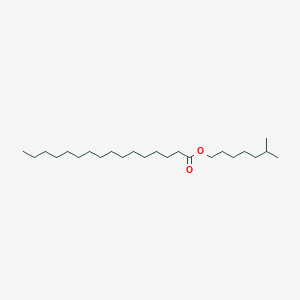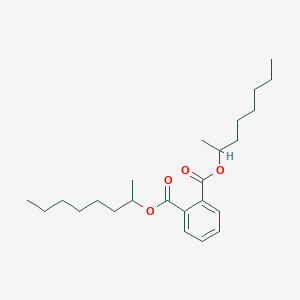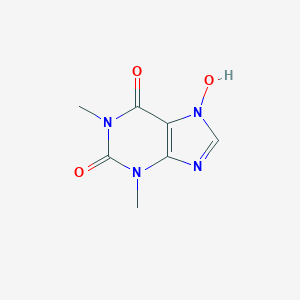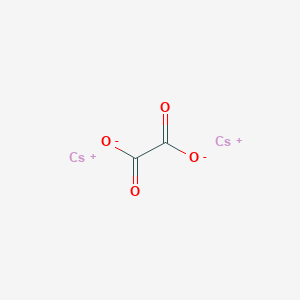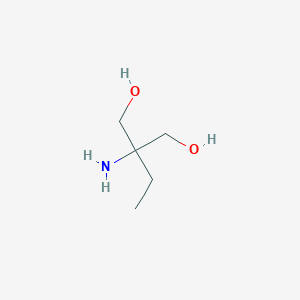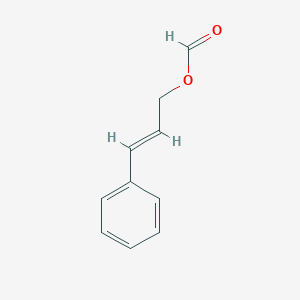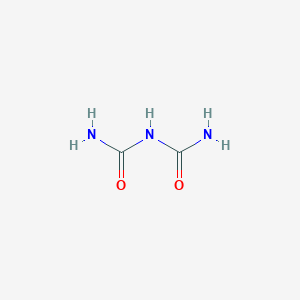
ビウレット
概要
説明
Biuret is a chemical compound with the molecular formula H₂N-CO-NH-CO-NH₂. It is formed by the condensation of two urea molecules when heated to approximately 150°C. Biuret is known for its role in the biuret test, a colorimetric assay used to detect the presence of peptide bonds in proteins .
科学的研究の応用
Biuret has several applications in scientific research, particularly in the fields of chemistry, biology, and medicine:
Protein Quantification: The biuret test is widely used to quantify protein concentrations in biological samples.
Biochemical Assays: Biuret is used in various biochemical assays to detect and measure peptide bonds in proteins and peptides.
Agriculture: Biuret is sometimes used as a slow-release nitrogen fertilizer in agriculture.
作用機序
Target of Action
Biuret primarily targets peptide bonds in proteins . Peptide bonds are the covalent bonds that link amino acids together in a protein. They are formed between the carbon atom (C1) of one amino acid and the nitrogen atom (N2) of an adjacent amino acid .
Mode of Action
Biuret interacts with its targets, the peptide bonds, through a colorimetric reaction. In an alkaline environment, the cupric ions (Cu+2) present in the Biuret reagent bind to the nitrogen atoms in the peptide bonds of proteins, forming a violet-colored copper coordination complex . This is the basis of the Biuret test, which is widely used for the identification of proteins and amino acids .
Biochemical Pathways
The Biuret test is a part of the biochemical pathway used to detect the presence of proteins. The nitrogen atom in a peptide bond of proteins and peptides contains unshared electrons. These unshared electrons of the peptide bonds can be used by cupric ion (Cu+2) present in the Biuret reagent to form a violet or purple-colored complex . This reaction is used to confirm the presence of proteins in a sample .
Result of Action
The result of Biuret’s action is a color change from blue to purple or violet in the presence of proteins . This color change is due to the formation of a violet-colored copper coordination complex when the cupric ions in the Biuret reagent bind to the nitrogen atoms in the peptide bonds of proteins .
Action Environment
The action of Biuret is influenced by the environment in which it is used. The reaction in the Biuret test is a colorimetric reaction where the result is indicated by a color change from blue to purple or violet. This reaction occurs in an alkaline environment . Therefore, the pH of the environment is a crucial factor in the efficacy of Biuret’s action. Additionally, the presence of buffers, such as Tris and ammonia, can interfere with this assay, rendering it inappropriate for protein samples purified from ammonium sulfate precipitation .
生化学分析
Biochemical Properties
The Biuret test is used to detect the presence of peptide bonds, which are covalent bonds between the carbon number one (C1) of one amino acid and nitrogen number two (N2) of an adjacent amino acid . The nitrogen atom in a peptide bond of proteins and peptides contains unshared electrons. These unshared electrons of the peptide bonds, in an alkaline environment, can be used by cupric ion (Cu +2) present in the Biuret reagent to form a violet or purple-colored complex .
Cellular Effects
The Biuret test is used to detect the presence of proteins in biological fluids . Proteins play a crucial role in various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The presence of proteins, as detected by the Biuret test, indicates the functioning of these processes.
Molecular Mechanism
The Biuret test works on the principle of colorimetric reaction. In an alkaline environment, the cupric (Cu +2) ions in the Biuret reagent bind to the nitrogen atoms in the peptide bonds of proteins forming a violet-colored copper coordination complex .
Temporal Effects in Laboratory Settings
The Biuret test is a qualitative test and can only state the presence or absence of peptide bonds but demonstrate nothing about the exact quantity and type of proteins . It is used in labs to detect the presence of peptides or proteins in a sample over time.
Dosage Effects in Animal Models
The Biuret test is used for the quantitative determination of high protein concentration in serum and other biological fluids . The determination of lower levels of proteins requires more sensitive methods .
準備方法
Synthetic Routes and Reaction Conditions: Biuret is synthesized by heating urea at around 150°C. The reaction involves the condensation of two urea molecules, resulting in the formation of biuret and the release of ammonia:
2CO(NH2)2→H2N-CO-NH-CO-NH2+NH3
Industrial Production Methods: In industrial settings, biuret is produced by heating urea in a controlled environment to ensure the desired reaction conditions. The process is carefully monitored to prevent the formation of unwanted by-products and to maximize yield .
Types of Reactions:
Complexation: Biuret forms complexes with copper ions in an alkaline solution, which is the basis of the biuret test.
Hydrolysis: Biuret can undergo hydrolysis under acidic or basic conditions, breaking down into urea and ammonia.
Common Reagents and Conditions:
Copper Sulfate: Used in the biuret test to form the violet-colored complex.
Sodium Hydroxide or Potassium Hydroxide: Provides the alkaline environment necessary for the biuret test.
Major Products Formed:
Copper-Biuret Complex: Formed during the biuret test, indicating the presence of peptide bonds.
Urea and Ammonia: Products of biuret hydrolysis.
類似化合物との比較
- Lowry Reagent
- Bradford Reagent
- Coomassie Brilliant Blue
Biuret’s unique properties and applications make it a valuable compound in various scientific fields.
特性
IUPAC Name |
carbamoylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5N3O2/c3-1(6)5-2(4)7/h(H5,3,4,5,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHJMTUPIZMNBFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(N)NC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2026783 | |
| Record name | Imidodicarbonic diamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2026783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Pellets or Large Crystals; Pellets or Large Crystals, Liquid, White hygroscopic solid; [HSDB] White odorless powder; [Alfa Aesar MSDS] | |
| Record name | Imidodicarbonic diamide | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Imidodicarbonic diamide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5612 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
SOL IN 100 G WATER: 2.01 G @ 25 °C, 7 G @ 50 °C, 20 G @ 75 °C, 53.5 G @ 105.5 °C; FREELY SOL IN ALCOHOL; VERY SLIGHTLY SOL IN ETHER | |
| Record name | IMIDODICARBONIC DIAMIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5382 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.467 @ -5 °C/4 °C | |
| Record name | IMIDODICARBONIC DIAMIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5382 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
ELONGATED PLATES FROM ETHANOL, NEEDLES FROM WATER CRYSTALLIZING WITH 1 MOLECULE OF WATER PER MOLECULE OF COMPD, WHITE NEEDLES | |
CAS No. |
108-19-0 | |
| Record name | Biuret | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=108-19-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Biuret | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108190 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Biuret | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8020 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Imidodicarbonic diamide | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Imidodicarbonic diamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2026783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Biuret | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.236 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | IMIDODICARBONIC DIAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/89LJ369D1H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | IMIDODICARBONIC DIAMIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5382 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
190 °C, DECOMP | |
| Record name | IMIDODICARBONIC DIAMIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5382 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

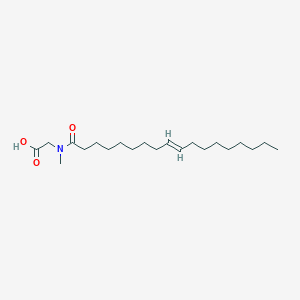
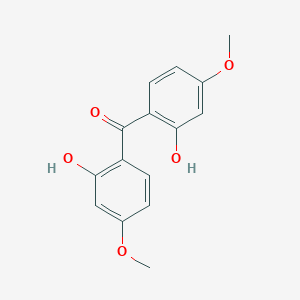
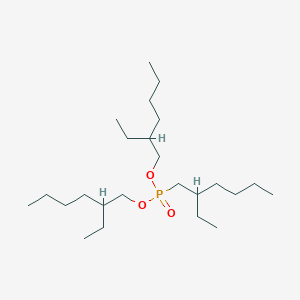
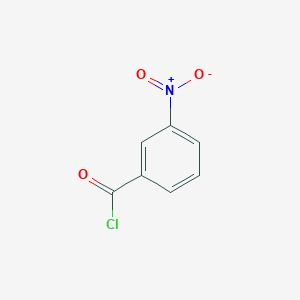
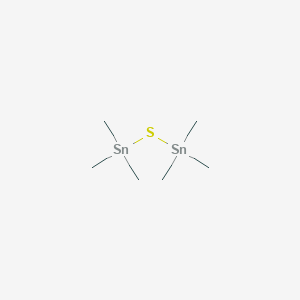
![Tribenzo[de,kl,rst]pentaphene](/img/structure/B89683.png)

